molecular formula C11H11NOS B8519699 3-Methoxy-5-thiophen-3-yl-phenylamine

3-Methoxy-5-thiophen-3-yl-phenylamine

Cat. No.: B8519699
M. Wt: 205.28 g/mol
InChI Key: UYMRHFPYOMNVCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-5-thiophen-3-yl-phenylamine is a useful research compound. Its molecular formula is C11H11NOS and its molecular weight is 205.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

3-methoxy-5-thiophen-3-ylaniline

InChI

InChI=1S/C11H11NOS/c1-13-11-5-9(4-10(12)6-11)8-2-3-14-7-8/h2-7H,12H2,1H3

InChI Key

UYMRHFPYOMNVCX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N)C2=CSC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 3-(3-methoxy-5-nitro-phenyl)-thiophene (3.78 g, 16.07 mmol), zinc dust (10.72 g, 160.7 mmol), and ammonium chloride (12.89 g, 241.1 mmol) were added methanol (50 mL) and water (25 mL) at room temperature. After addition of water, the reaction became exothermic. The suspension was stirred for 1 h and the reaction mixture was filtered through the Celite. The filter cake was washed with water and methanol. The filtrate was concentrated to remove methanol and the residue was extracted with ethyl acetate (2×100 mL). The combined extracts were washed with brine solution (100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue was then purified by using an ISCO 120 g column, eluting with 0-20% ethyl acetate in hexanes to afford 3-methoxy-5-thiophen-3-yl-phenylamine (3.08 g, 93%) as a light yellow solid: ES(+)-HRMS m/e calculated for C11H11NOS (M+H)+ 206.0634, found 206.0634.
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
12.89 g
Type
reactant
Reaction Step One
Name
Quantity
10.72 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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